molecular formula C5H13Cl2N B12056891 Chlorocholine Chloride-d4

Chlorocholine Chloride-d4

Cat. No.: B12056891
M. Wt: 162.09 g/mol
InChI Key: UHZZMRAGKVHANO-HGFPCDIYSA-M
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Description

Chlorocholine Chloride-d4, also known as (2-Chloroethyl)trimethylammonium Chloride-d4, is a deuterium-labeled compound. It is a stable isotope-labeled analog of Chlorocholine Chloride, which is widely used in various scientific research fields. The molecular formula of this compound is C5H9D4Cl2N, and it has a molecular weight of 162.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorocholine Chloride-d4 can be synthesized through a multi-step process involving the deuteration of Chlorocholine Chloride. The synthesis typically involves the reaction of deuterated ethylene oxide with trimethylamine, followed by chlorination to introduce the chlorine atom. The reaction conditions include controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated reagents and ensure high purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Chlorocholine Chloride-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of deuterated derivatives with different functional groups.

    Oxidation Reactions: Formation of deuterated oxides.

    Reduction Reactions: Formation of deuterated amines.

Scientific Research Applications

Chlorocholine Chloride-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chlorocholine Chloride-d4 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. The presence of deuterium can lead to isotope effects, which can alter the behavior of the compound compared to its non-deuterated analog. These effects are utilized in various studies to gain insights into reaction mechanisms and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium labeling allows for precise tracing and analysis in various studies, making it a valuable tool in chemistry, biology, medicine, and industry. The isotope effects associated with deuterium can also provide unique insights into reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C5H13Cl2N

Molecular Weight

162.09 g/mol

IUPAC Name

(2-chloro-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i4D2,5D2;

InChI Key

UHZZMRAGKVHANO-HGFPCDIYSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)[N+](C)(C)C.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]

Origin of Product

United States

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